14-O-Acetyldaunomycinone 14-O-Acetyldaunomycinone
Brand Name: Vulcanchem
CAS No.: 29984-41-6
VCID: VC0128475
InChI: InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1
SMILES: CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Molecular Formula: C23H20O10
Molecular Weight: 456.4 g/mol

14-O-Acetyldaunomycinone

CAS No.: 29984-41-6

Reference Standards

VCID: VC0128475

Molecular Formula: C23H20O10

Molecular Weight: 456.4 g/mol

14-O-Acetyldaunomycinone - 29984-41-6

CAS No. 29984-41-6
Product Name 14-O-Acetyldaunomycinone
Molecular Formula C23H20O10
Molecular Weight 456.4 g/mol
IUPAC Name [2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate
Standard InChI InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1
Standard InChIKey HKNGLRVIYRYQHU-MYODQAERSA-N
Isomeric SMILES CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
SMILES CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Canonical SMILES CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O
Synonyms 14-O-Acetyladriamycinone; (8S,10S)-8-[2-(Acetyloxy)acetyl]-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-5,12-naphthacenedione; (8S,cis)-8-[2-(Acetyloxy)acetyl]-7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-1-methoxy-5,12-naphthacenedione;
PubChem Compound 11166981
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator